

molecular structure and conformation of 1,1,1-tribromopropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,1-Tribromopropane**

Cat. No.: **B14695829**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **1,1,1-Tribromopropane**

Introduction: Beyond a Simple Formula

To the synthetic chemist or drug development professional, **1,1,1-tribromopropane** ($\text{CH}_3\text{CH}_2\text{CBr}_3$) might appear as a straightforward C3 building block, notable for its dense tribromomethyl group. However, a deeper examination reveals a molecule of significant conformational complexity. The internal rotation around the C1-C2 single bond dictates the spatial arrangement of its atoms, giving rise to distinct rotational isomers, or conformers. Understanding the stability, structure, and interconversion of these conformers is critical, as the molecule's three-dimensional shape profoundly influences its reactivity, intermolecular interactions, and ultimately, its utility in complex molecular design.

This guide provides a detailed exploration of the molecular structure and conformational landscape of **1,1,1-tribromopropane**. We will move beyond static representations to discuss the dynamic nature of its structure, the experimental and computational methodologies used to characterize it, and the underlying physical principles governing its behavior. This document serves as a technical resource for researchers seeking to leverage the nuanced stereoelectronic properties of this halogenated alkane.

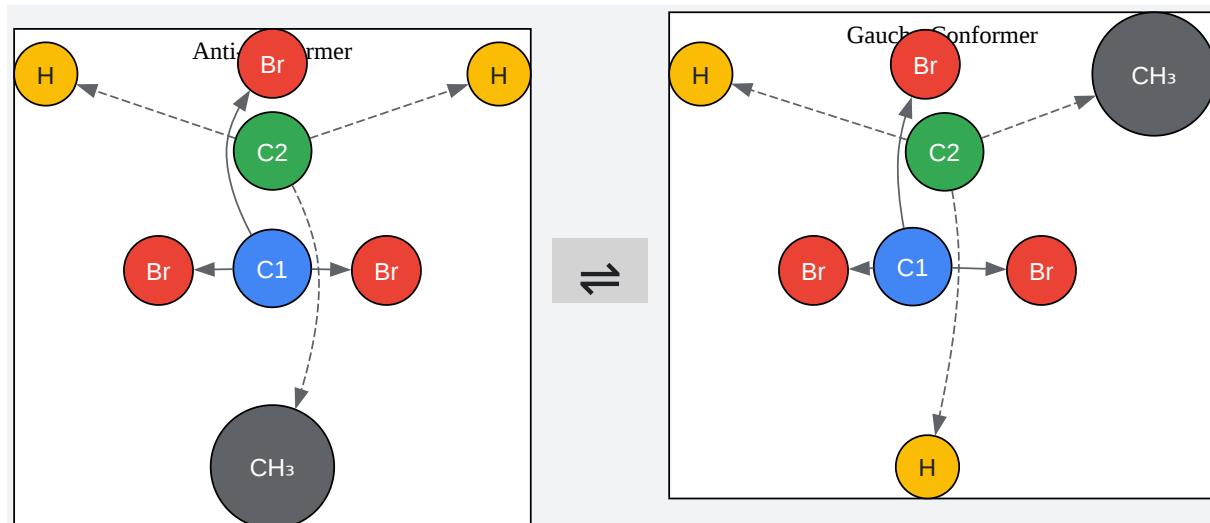
Core Molecular Structure and Properties

1,1,1-tribromopropane is a halogenated alkane with the molecular formula $C_3H_5Br_3$.[\[1\]](#)[\[2\]](#) The presence of three heavy bromine atoms on a single carbon atom imparts a significant molecular weight and density to the compound.

Property	Value	Source
Molecular Formula	$C_3H_5Br_3$	PubChem [1]
Molecular Weight	280.78 g/mol	PubChem [1]
IUPAC Name	1,1,1-tribromopropane	PubChem [1]
CAS Registry Number	62127-61-1	NIST [2]

The fundamental structure consists of a propane backbone with a methyl group (C3), a methylene group (C2), and a tribromomethyl group (C1). While a 2D structure provides the basic connectivity, the molecule's true nature is defined by its 3D geometry, including bond lengths, bond angles, and, most importantly, the dihedral angle of rotation around the C1-C2 bond.

Conformational Analysis: The Rotational Isomers


The critical determinant of **1,1,1-tribromopropane**'s conformation is the internal rotation about the C1-C2 sigma bond. This rotation is not free but is hindered by torsional strain and steric interactions between the substituents on the C1 and C2 carbons. This leads to potential energy minima corresponding to staggered conformations, which are significantly more stable than the high-energy eclipsed conformations.

For **1,1,1-tribromopropane**, we can anticipate two primary staggered conformers:

- Anti-conformer: In this arrangement, the C2-C3 bond is positioned opposite (180°) to one of the C1-Br bonds. Given the C_3 symmetry of the CBr_3 group, there is effectively one unique anti-conformation.
- Gauche-conformer: Here, the C2-C3 bond is positioned at approximately 60° to one of the C1-Br bonds.

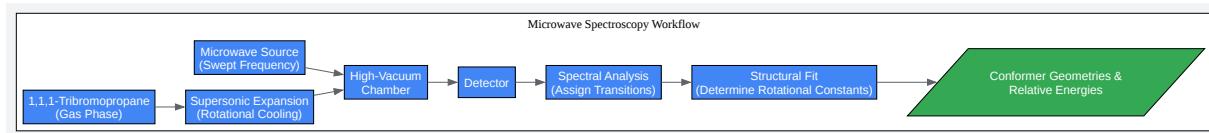
Studies on similar 1-substituted propanes, such as 1-chloropropane and 1-bromopropane, have shown that the gauche conformer can be surprisingly stable, sometimes even more so than the anti form, due to a balance of steric repulsion and other subtle electronic interactions.

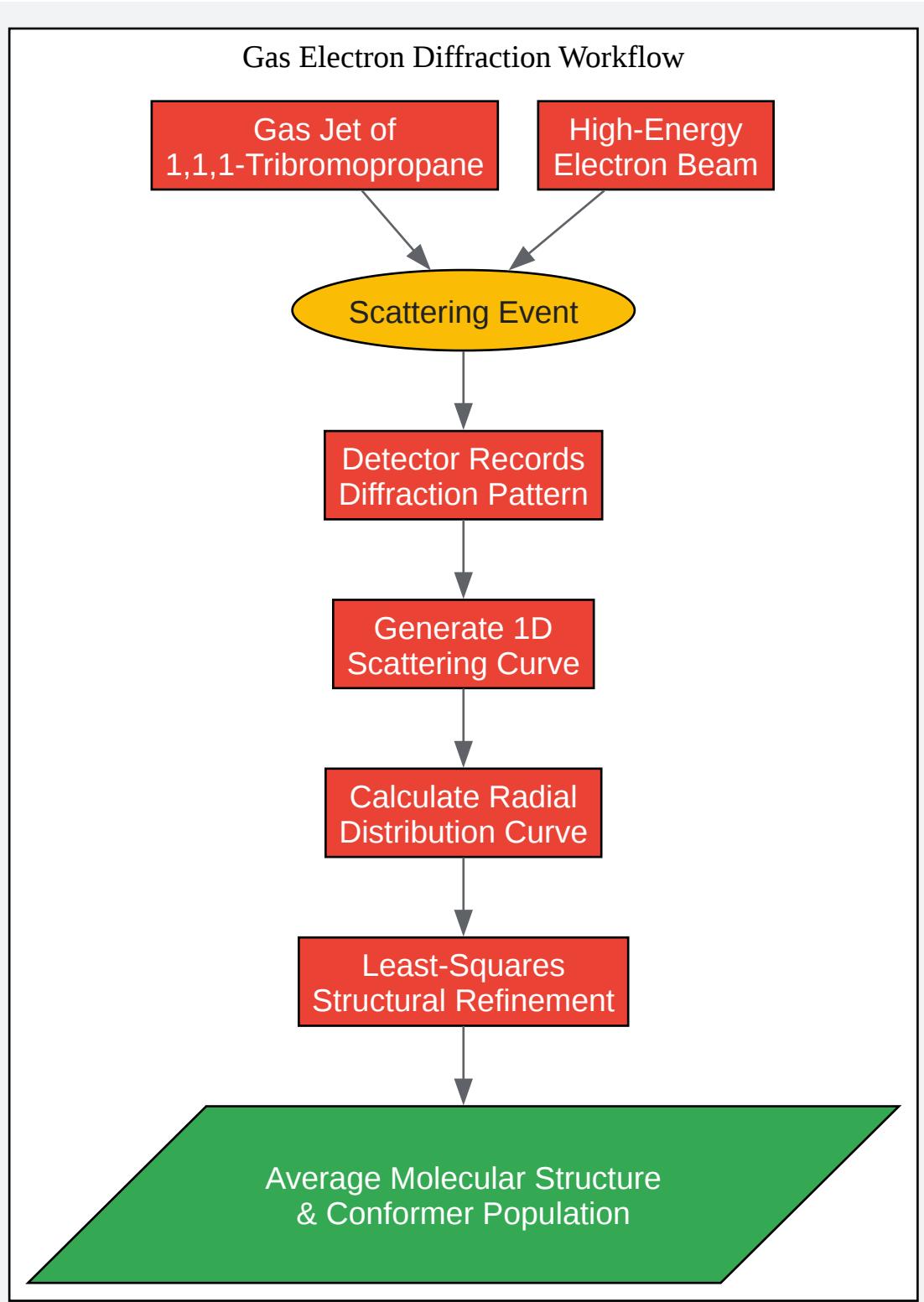
[3] For **1,1,1-tribromopropane**, the large size of the bromine atoms suggests that steric hindrance will be a dominant factor in determining the relative stability of its conformers.

[Click to download full resolution via product page](#)

Caption: Newman projections of the Anti and Gauche conformers of **1,1,1-tribromopropane**.

Experimental Determination of Molecular Conformation


Characterizing the precise geometry and relative populations of conformers requires sophisticated experimental techniques that can probe molecular structure in the gas phase, where intermolecular interactions are minimized.


Microwave Spectroscopy

Expertise & Causality: Microwave spectroscopy is the preeminent technique for determining the high-precision rotational constants of small, polar molecules in the gas phase.^[4] Each distinct conformer of **1,1,1-tribromopropane** possesses a unique three-dimensional structure and, therefore, a unique set of principal moments of inertia (I_a , I_e , I_c). These moments of inertia determine the frequencies of its rotational transitions. By measuring these transitions with very high accuracy, we can calculate the rotational constants (A, B, C), which are inversely related to the moments of inertia. This allows for the unambiguous identification of different conformers present in the gas sample and the precise determination of their geometries. The intensity of the spectral lines for each conformer also provides a measure of their relative abundance, from which the energy difference (ΔE) can be derived.

Experimental Protocol:

- **Sample Introduction:** A small sample of **1,1,1-tribromopropane** is introduced into a high-vacuum chamber, where it exists as a low-pressure gas (typically a few mTorr).
- **Microwave Irradiation:** The gas is irradiated with microwaves of precisely controlled and swept frequencies (typically in the GHz range).^[5]
- **Adiabatic Expansion (Optional but Recommended):** To simplify the spectrum, the gas is often co-expanded with an inert carrier gas (like Argon or Neon) through a supersonic nozzle. This cools the molecules to a few Kelvin, collapsing them into their lowest vibrational and rotational states and increasing the population of the most stable conformer(s).
- **Detection:** When the microwave frequency matches a rotational transition of a conformer, the molecules absorb the radiation. This absorption is detected by a sensitive detector.
- **Spectral Analysis:** The resulting spectrum, a plot of absorption versus frequency, consists of sharp lines. These lines are assigned to specific rotational transitions for each conformer.
- **Structural Fitting:** The assigned transition frequencies are fitted using a rigid-rotor Hamiltonian to yield the rotational constants for each observed conformer. These experimental constants are then compared with constants calculated from ab initio theoretical models to determine the precise molecular structure (bond lengths, angles).

[Click to download full resolution via product page](#)

Caption: Workflow for structural determination using Gas Electron Diffraction (GED).

Computational Chemistry: A Predictive and Complementary Tool

Trustworthiness & Self-Validation: Experimental results are validated and interpreted through high-level quantum chemical calculations. Computational methods allow for a systematic exploration of the entire potential energy surface of the molecule. A typical protocol involves scanning the dihedral angle of the C1-C2 bond in small increments (e.g., 10-15°) and calculating the relative energy at each point. This generates a potential energy curve that clearly shows the energy minima (stable conformers), maxima (eclipsed transition states), and the energy barriers to rotation. The geometries of the minima can then be fully optimized, and frequency calculations performed to confirm they are true minima (no imaginary frequencies) and to derive thermodynamic properties. These calculated structures and their rotational constants can be directly compared to experimental data from GED and microwave spectroscopy, providing a powerful validation of both the experimental and theoretical results.

Conclusion

The molecular structure of **1,1,1-tribromopropane** is not static but is best described as a dynamic equilibrium between rotational isomers, primarily the anti and gauche conformers. The relative stability and precise geometry of these conformers are governed by a delicate balance of steric repulsion and other electronic effects. A comprehensive understanding of this conformational landscape is achieved through a synergistic approach, combining the high-precision measurements of microwave spectroscopy and the direct structural information from gas electron diffraction with the predictive power of computational chemistry. For the researcher or drug development professional, recognizing this conformational dynamism is the first step toward rationally exploiting the unique stereoelectronic properties of **1,1,1-tribromopropane** in advanced molecular applications.

References

- Hartwig, B., Schnell, M., Suhm, M. A., & Obenchain, D. A. (2024). Weak hydrogen bonding to halogens and chirality communication in propanols: Raman and microwave spectroscopy benchmark theory. *Physical Chemistry Chemical Physics*, 26(12).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12565107, **1,1,1-Tribromopropane**.
- NIST (2025). **1,1,1-tribromopropane** in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Abraham, R. J., & Kemp, R. H. (1973). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution. Canadian Journal of Chemistry, 51(4), 565-572.
- ResearchGate. (n.d.). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution.
- Durig, J. R., et al. (2001). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure, 570(1), 1-23.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane.
- ResearchGate. (n.d.). The Conformational Equilibrium of 1,2,3-Tribromopropane in Solution.
- Peebles, S. A., et al. (2007). Microwave Spectra and ab Initio Studies of Ar-Propane and Ne-Propane Complexes: Structure and Dynamics. CORE.
- NIST (2025). Propane, 1,1,2-tribromo- in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Centurion, M. (2019). Ultrafast Imaging of Molecules with Electron Diffraction. OSTI.GOV.
- Wikipedia. (n.d.). Microwave spectroscopy.
- ChemSynthesis. (n.d.). 1,2,3-tribromopropane.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.
- Wikipedia. (n.d.). 1,2,3-Tribromopropane.
- CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.
- Morgan, A. E., & Somorjai, G. A. (1969). Low energy electron diffraction studies of the adsorption of unsaturated hydrocarbons and carbon monoxide on the platinum (111) and (100) single crystal surfaces. eScholarship.org.
- Sahoo, M. (n.d.). Instrumental Methods of Analysis. IPT, Salipur.
- Rice, T. E., et al. (2020). Halogenated hydrocarbon gas sensing by rotational absorption spectroscopy in the 220–330 GHz frequency range. Journal of Applied Physics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1,1-Tribromopropane | C3H5Br3 | CID 12565107 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-tribromopropane [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave spectroscopy - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [molecular structure and conformation of 1,1,1-tribromopropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14695829#molecular-structure-and-conformation-of-1-1-1-tribromopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com